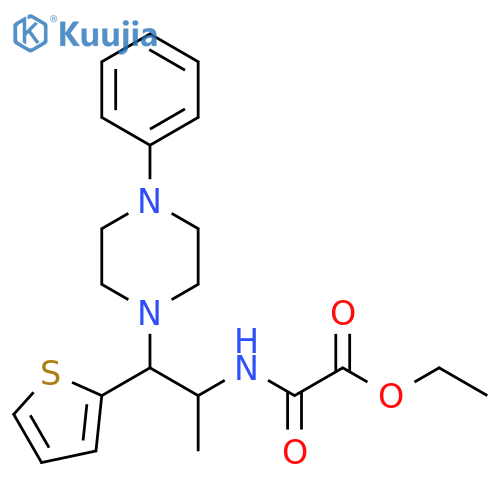

Cas no 1207048-63-2 (ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate)

ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate 化学的及び物理的性質

名前と識別子

-

- ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate

- Acetic acid, 2-[[1-methyl-2-(4-phenyl-1-piperazinyl)-2-(2-thienyl)ethyl]amino]-2-oxo-, ethyl ester

- AKOS024628022

- ethyl {[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]carbamoyl}formate

- 1207048-63-2

- ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate

- ethyl 2-oxo-2-[[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]amino]acetate

- F2189-0349

-

- インチ: 1S/C21H27N3O3S/c1-3-27-21(26)20(25)22-16(2)19(18-10-7-15-28-18)24-13-11-23(12-14-24)17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H,22,25)

- InChIKey: OKBAOIBYMZERLM-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C(NC(C)C(N1CCN(C2=CC=CC=C2)CC1)C1SC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 401.17731291g/mol

- どういたいしつりょう: 401.17731291g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 8

- 複雑さ: 519

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 密度みつど: 1.216±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 11.87±0.46(Predicted)

ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2189-0349-2μmol |

ethyl {[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]carbamoyl}formate |

1207048-63-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2189-0349-25mg |

ethyl {[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]carbamoyl}formate |

1207048-63-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2189-0349-10μmol |

ethyl {[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]carbamoyl}formate |

1207048-63-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2189-0349-20μmol |

ethyl {[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]carbamoyl}formate |

1207048-63-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2189-0349-40mg |

ethyl {[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]carbamoyl}formate |

1207048-63-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2189-0349-50mg |

ethyl {[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]carbamoyl}formate |

1207048-63-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2189-0349-100mg |

ethyl {[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]carbamoyl}formate |

1207048-63-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2189-0349-2mg |

ethyl {[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]carbamoyl}formate |

1207048-63-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2189-0349-75mg |

ethyl {[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]carbamoyl}formate |

1207048-63-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2189-0349-20mg |

ethyl {[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]carbamoyl}formate |

1207048-63-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 |

ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate 関連文献

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formateに関する追加情報

Recent Advances in the Study of Ethyl {1-(4-Phenylpiperazin-1-yl)-1-(Thiophen-2-yl)Propan-2-ylcarbamoyl}Formate (CAS: 1207048-63-2)

The compound ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate (CAS: 1207048-63-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining phenylpiperazine and thiophene moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of investigation has been the compound's role as a potential modulator of central nervous system (CNS) targets. Preliminary in vitro studies suggest that 1207048-63-2 exhibits affinity for dopamine and serotonin receptors, which could make it a candidate for treating neuropsychiatric disorders such as schizophrenia and depression. Researchers have employed molecular docking simulations to elucidate its binding interactions with these receptors, revealing favorable binding energies and specific interaction sites.

In addition to its CNS activity, recent work has explored the compound's pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry reported that ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate demonstrates good metabolic stability in human liver microsomes, with a half-life exceeding 60 minutes. This finding is particularly encouraging for further development, as it suggests the compound may have favorable oral bioavailability.

The synthetic routes to 1207048-63-2 have also been optimized in recent years. A team from the University of Cambridge developed a novel, high-yield synthesis pathway that reduces the number of steps from seven to four, while maintaining excellent purity (>98%). This advancement could significantly lower production costs and facilitate larger-scale studies of the compound's therapeutic potential.

Looking forward, several research groups have initiated animal studies to evaluate the in vivo efficacy and safety profile of this compound. Early results from rodent models indicate dose-dependent behavioral effects consistent with its proposed mechanism of action, though comprehensive toxicology studies are still ongoing. The pharmaceutical industry has taken notice of these developments, with at least two major companies reportedly including 1207048-63-2 in their preclinical pipelines.

While the research on ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate is still in relatively early stages, the collective findings to date present a compelling case for continued investigation. Its unique chemical structure, combined with promising pharmacological data, positions it as a potentially valuable scaffold for the development of novel CNS therapeutics. Future studies will need to address remaining questions regarding its selectivity, long-term effects, and potential clinical applications.

1207048-63-2 (ethyl {1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylcarbamoyl}formate) 関連製品

- 2680560-92-1(2,2-dimethyl-5-(prop-2-en-1-yloxy)carbonyl-hexahydro-1,3dioxolo4,5-cpyrrole-4-carboxylic acid)

- 1805328-34-0(3-(Difluoromethyl)-5-hydroxy-2-nitropyridine)

- 1361490-22-3([4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine)

- 1805187-94-3(6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-methanol)

- 959-52-4(1,3,5-Triacryloylhexahydro-1,3,5-triazine)

- 37014-27-0(3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione)

- 89401-58-1(4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-)

- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)

- 1201825-73-1((3-Methylamino-cyclobutyl)-carbamic acid benzyl ester)

- 1010133-97-7(1-Pyridin-3-yl-piperazine Hydrochloride)